rac trans-4-Hydroxy Glyburide-13C,d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

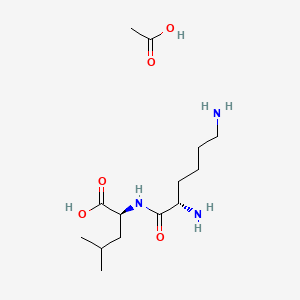

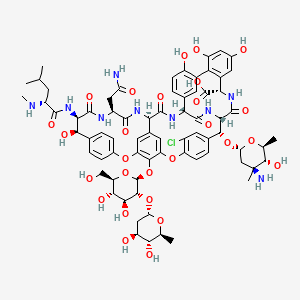

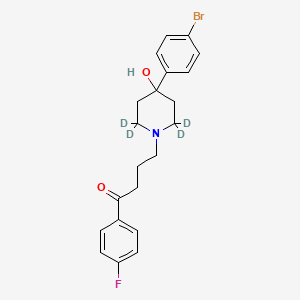

rac trans-4-Hydroxy Glyburide-13C,d3: is a labeled derivative of rac-trans-4-hydroxy glyburide, an active metabolite of glyburide. Glyburide is a sulfonylurea class antidiabetic drug used to manage type 2 diabetes mellitus. The incorporation of carbon-13 and deuterium atoms into the molecule allows it to be distinguished from the unlabeled analyte using mass spectrometry .

Mecanismo De Acción

Target of Action

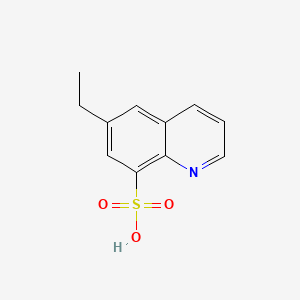

The primary target of rac trans-4-Hydroxy Glyburide-13C,d3, an active metabolite of the sulfonylurea inhibitor glyburide , is the SUR1/Kir6.2 . This target plays a crucial role in regulating insulin secretion in pancreatic beta cells .

Mode of Action

This compound interacts with its target, SUR1/Kir6.2, by inhibiting glyburide binding to rat brain synaptosomes at the high and low affinity sites of SUR1/Kir6.2 . The IC50 values for these interactions are 0.95 and 100 nM, respectively .

Biochemical Pathways

The compound is formed from glyburide by the cytochrome P450 (CYP) isoforms CYP2C8 and CYP2C9 . These enzymes are part of the cytochrome P450 system, which plays a significant role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Result of Action

The inhibition of glyburide binding to SUR1/Kir6.2 by this compound can potentially affect the regulation of insulin secretion in pancreatic beta cells . This could have implications for the treatment of conditions like diabetes.

Análisis Bioquímico

Biochemical Properties

“rac trans-4-Hydroxy Glyburide-13C,d3” is an active metabolite of the SUR1/Kir6.2 sulfonylurea inhibitor glyburide . It is formed from glyburide by the cytochrome P450 (CYP) isoforms CYP2C8 and CYP2C9 . “this compound” inhibits glyburide binding to rat brain synaptosomes at the high and low affinity sites of SUR1/Kir6.2 with IC 50 values of 0.95 and 100 nM, respectively .

Cellular Effects

The cellular effects of “this compound” are primarily related to its role as a sulfonylurea inhibitor. It interacts with the SUR1/Kir6.2 complex in cells, influencing cell function by modulating the activity of this complex

Molecular Mechanism

The molecular mechanism of action of “this compound” involves its binding to the SUR1/Kir6.2 complex in cells . This binding inhibits the activity of the complex, leading to changes in cell function

Metabolic Pathways

“this compound” is involved in the metabolic pathways related to the metabolism of the antidiabetic drug glyburide . It is formed from glyburide by the action of the CYP2C8 and CYP2C9 isoforms of cytochrome P450 .

Métodos De Preparación

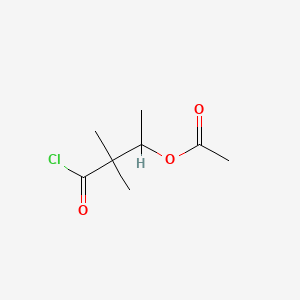

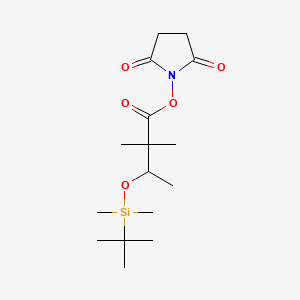

Synthetic Routes and Reaction Conditions: The synthesis of rac trans-4-Hydroxy Glyburide-13C,d3 involves the incorporation of isotopic labels into the glyburide moleculeThe reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopic labels without altering the chemical structure of the parent compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and gas chromatography (GC) to verify the incorporation of isotopic labels and the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: rac trans-4-Hydroxy Glyburide-13C,d3 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the glyburide structure can be reduced to form alcohols.

Substitution: The chlorine atom in the glyburide structure can undergo nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted glyburide derivatives

Aplicaciones Científicas De Investigación

rac trans-4-Hydroxy Glyburide-13C,d3 is widely used in scientific research, particularly in the following areas:

Chemistry: Used as an internal standard for quantitative analysis by mass spectrometry.

Biology: Studied for its interactions with biological molecules and its metabolic pathways.

Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the management of diabetes.

Industry: Utilized in the development of new antidiabetic drugs and in quality control processes.

Comparación Con Compuestos Similares

rac-trans-4-hydroxy Glyburide: The unlabeled version of the compound.

Glyburide: The parent compound without the hydroxyl group.

Glibenclamide: Another name for glyburide, commonly used in Europe

Uniqueness: rac trans-4-Hydroxy Glyburide-13C,d3 is unique due to the incorporation of carbon-13 and deuterium atoms, which allows for its use as an internal standard in mass spectrometry. This isotopic labeling provides a distinct advantage in quantitative analysis, enabling precise measurement of the compound in complex biological matrices.

Propiedades

Número CAS |

1217639-30-9 |

|---|---|

Fórmula molecular |

C23H28ClN3O6S |

Peso molecular |

514.013 |

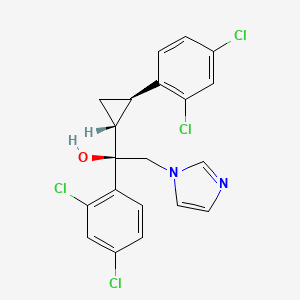

Nombre IUPAC |

5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuteriomethoxy)benzamide |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3 |

Clave InChI |

IUWSGCQEWOOQDN-KQORAOOSSA-N |

SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |

Sinónimos |

5-Chloro-N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-(methoxy-13C,d3)benzamide; trans-1-[[p-[2-(5-Chloro-o-anisamido)ethyl]_x000B_phenyl]sulfonyl]-3-(4-hydroxycyclohexyl)urea-13C,d3; 4-trans-Hydroxycyclohexyl Glybur |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)